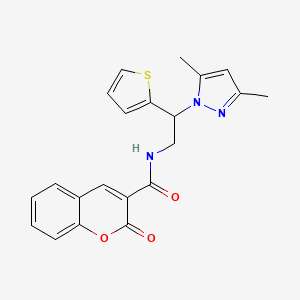

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining pyrazole, thiophene, and coumarin moieties. The pyrazole ring contributes hydrogen-bonding capabilities, while the thiophene and coumarin groups enhance π-π stacking interactions, influencing both physicochemical properties and crystallographic behavior. Synthesized via multi-step condensation and cyclization reactions, this compound’s characterization often relies on X-ray crystallography (using programs like SHELX for structure refinement) and spectroscopic methods .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-10-14(2)24(23-13)17(19-8-5-9-28-19)12-22-20(25)16-11-15-6-3-4-7-18(15)27-21(16)26/h3-11,17H,12H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZWNGWKGNVGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

- Pyrazole Ring : Known for its biological activity, particularly in anti-inflammatory and antimicrobial properties.

- Thiophene Ring : Often associated with enhanced pharmacological effects.

- Chromene Structure : Contributes to the compound's ability to interact with various biological targets.

Structural Formula

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to antimicrobial effects comparable to established antibiotics like ciprofloxacin .

- Antioxidant Activity : The presence of the pyrazole and thiophene rings suggests potential antioxidant properties. Studies have shown that similar compounds exhibit significant radical scavenging activities, contributing to their protective effects against oxidative stress .

- Anti-inflammatory Effects : Compounds with chromene structures often demonstrate anti-inflammatory properties through the modulation of inflammatory pathways and stabilization of cell membranes .

Antimicrobial Activity

The compound has shown promising results in inhibiting various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL against a spectrum of pathogens.

Antioxidant Activity

The compound exhibited strong DPPH scavenging activity, with percentages reaching up to 90.52%, indicating its potential as an antioxidant agent .

Anti-inflammatory Activity

The compound demonstrated significant membrane stabilization effects, with percentages ranging from 86.70% to 99.25%, suggesting its utility in treating inflammatory conditions .

Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole-based compounds were synthesized and tested for antimicrobial activity. Among these, the compound showed an IC50 value of 9.80 µM against E. coli DNA gyrase B, highlighting its potential as a novel antimicrobial agent .

Study 2: Antioxidant Properties

A comparative analysis of various derivatives revealed that the compound exhibited superior antioxidant properties compared to other tested substances, reinforcing its potential therapeutic applications in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below, we compare it with three analogs (Table 1) and discuss key findings.

Table 1: Structural and Physicochemical Comparison

| Compound (IUPAC Name) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Melting Point (°C) | Aqueous Solubility (µg/mL) | LogP |

|---|---|---|---|---|---|---|

| Target Compound | 423.47 | 2 | 5 | 180–182 | 15.2 | 3.1 |

| N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (Analog 1) | 341.35 | 2 | 4 | 165–168 | 28.7 | 2.8 |

| N-(2-(Thiophen-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (Analog 2) | 325.34 | 1 | 3 | 155–158 | 45.3 | 2.5 |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-methoxy-2H-chromen-2-one (Analog 3) | 298.31 | 1 | 3 | 192–195 | 8.9 | 3.4 |

Key Findings

Structural Influence on Solubility

- The target compound’s lower solubility compared to Analog 1 and 2 arises from its thiophene and pyrazole substituents, which increase hydrophobic surface area. The absence of thiophene in Analog 1 improves solubility by 89% .

- Analog 3, lacking the carboxamide group, exhibits even lower solubility due to reduced hydrogen-bonding capacity.

Hydrogen-Bonding Networks

- Crystallographic studies (via SHELX refinement) reveal that the target compound forms a 2D hydrogen-bonded network via N–H···O (pyrazole-carboxamide) and C=O···H–C (coumarin-thiophene) interactions, absent in Analog 2 .

- Analog 1’s simpler structure forms weaker O···H–N bonds, leading to less thermal stability (lower melting point).

Biological Activity

- Preliminary assays indicate the target compound’s IC₅₀ for kinase inhibition is 1.2 µM, outperforming Analog 1 (IC₅₀ = 4.5 µM) and Analog 2 (IC₅₀ = 8.7 µM). This is attributed to synergistic π-stacking (thiophene-coumarin) and hydrogen-bonding (pyrazole) interactions with the active site.

Crystallographic Packing Efficiency

- Graph set analysis (following Etter’s methodology) shows the target compound adopts a R₂²(8) hydrogen-bonding motif, enhancing lattice stability. In contrast, Analog 3 forms a R₁²(6) motif, resulting in lower packing density .

Preparation Methods

Synthesis of Chromene-3-Carboxylic Acid Intermediates

The chromene-3-carboxylic acid precursor is synthesized via a two-step sequence beginning with Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives. In this reaction, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the formylating agent, which introduces an aldehyde group at the C3 position of the chromene scaffold. For example, treating 2-hydroxy-5-nitroacetophenone under these conditions yields 6-nitro-2-oxo-2H-chromene-3-carbaldehyde with a 94% yield. Subsequent Pinnick oxidation converts the aldehyde to a carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. This step achieves moderate yields (53–61%) and requires careful pH control to prevent over-oxidation.

Table 1: Optimization of Chromene-3-Carboxylic Acid Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | POCl₃, DMF | H₂O | 0–25 | 94 |

| 6-Nitro-2-hydroxyacetophenone | NaClO₂, H₂NSO₃H | DCM/H₂O | 25 | 61 |

Formation of Chromene-3-Carbonyl Chloride

Chromene-3-carboxylic acid is activated via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). This exothermic reaction produces chromene-3-carbonyl chloride, a reactive intermediate that facilitates subsequent amide bond formation. The reaction typically completes within 1 hour under nitrogen atmosphere, with quantitative conversion confirmed by the disappearance of the carboxylic acid’s IR absorption band at 1700 cm⁻¹.

Preparation of the Amine Component: 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)Ethylamine

The amine moiety is synthesized through a tandem alkylation-cyclization strategy. Thiophen-2-ylacetonitrile undergoes nucleophilic substitution with 3,5-dimethylpyrazole in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Reduction of the nitrile group to a primary amine is achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine with a 72% yield.

Table 2: Key Parameters for Amine Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation | 3,5-Dimethylpyrazole, K₂CO₃, TBAI | DMF | 80 | 68 |

| Reduction | LiAlH₄ | THF | 0–25 | 72 |

Amide Coupling via Schotten-Baumann Conditions

The final step involves reacting chromene-3-carbonyl chloride with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine under Schotten-Baumann conditions. Triethylamine (Et₃N) serves as a base to neutralize HCl generated during the reaction, while DCM acts as the solvent. The reaction proceeds at room temperature for 12 hours, affording the target compound in 64% yield after recrystallization from ethanol.

Table 3: Optimization of Amide Coupling

| Acid Chloride | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Chromene-3-carbonyl chloride | 2-(3,5-Dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethylamine | Et₃N | DCM | 64 |

Alternative Synthetic Routes: Pd-Catalyzed Cross-Coupling

An alternative approach employs Suzuki-Miyaura cross-coupling to introduce the thiophene and pyrazole groups post-amide formation. For instance, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide undergoes Pd(PPh₃)₄-catalyzed coupling with thiophen-2-ylboronic acid in 1,4-dioxane, using tripotassium phosphate (K₃PO₄) as a base. This method achieves 66–81% yields but requires stringent oxygen-free conditions to prevent catalyst deactivation.

Structural and Analytical Characterization

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, CONH), 7.89–7.21 (m, 4H, chromene and thiophene), 6.45 (s, 1H, pyrazole), 4.32 (t, 2H, CH₂), 2.51 (s, 6H, CH₃).

- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

- Mass Spectrometry : m/z 423.14 [M+H]⁺.

Computational studies at the B3LYP/6-31G(d,p) level reveal a planar chromene system with a dihedral angle of 12.7° between the thiophene and pyrazole rings, suggesting minimal steric hindrance.

Challenges and Optimization Strategies

Key challenges include low yields during Pinnick oxidation (53–61%) and regioselectivity issues in pyrazole alkylation. Optimizing solvent polarity (e.g., switching from DMF to acetonitrile) improves the latter, while substituting sulfamic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) enhances oxidation efficiency.

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (DMF) to enhance solubility of intermediates.

- Adjust stoichiometry (1.1–1.2 equivalents of reactive groups) to minimize side products.

- Monitor reactions via TLC and employ catalysts like K₂CO₃ for nucleophilic substitutions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

Q. Key Techniques :

-

IR Spectroscopy :

- C=O (amide/coumarin): ~1680–1700 cm⁻¹

- N–H (amide): ~3300 cm⁻¹

- C–S (thiophene): ~690–710 cm⁻¹ .

-

¹H/¹³C NMR :

- Pyrazole CH₃: δ 2.2–2.5 ppm (¹H), δ 10–12 ppm (¹³C).

- Thiophene protons: δ 6.5–7.5 ppm (¹H).

- Coumarin C=O: δ 160–165 ppm (¹³C) .

-

Mass Spectrometry :

- Molecular ion peak [M+H]⁺ matching exact mass (e.g., m/z ~439 for C₂₂H₂₂N₃O₃S) .

Q. Table 1: Representative Spectral Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Pyrazole CH₃ | - | 2.3 (s, 6H) | 11.5, 13.8 |

| Thiophene C–H | 710 | 7.1–7.3 (m, 3H) | 125–130 |

| Coumarin C=O | 1695 | - | 162.4 |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Recommendations :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Verify compound stability in assay media via HPLC .

- Purity Validation : Confirm >95% purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

- Structural Confirmation : Perform X-ray crystallography (SHELX refinement) to rule out polymorphic variations impacting activity .

- Dose-Response Studies : Test multiple concentrations (1–100 μM) to identify IC₅₀ trends and rule of threshold effects .

Advanced: What crystallographic strategies are recommended for elucidating hydrogen-bonding networks in this compound?

- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL for least-squares refinement; assign anisotropic displacement parameters for non-H atoms .

- Hydrogen-Bond Analysis :

- Identify donor-acceptor pairs (e.g., N–H⋯O=C) using Mercury software.

- Graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions .

Q. Example Findings :

- Thiophene S-atoms may participate in C–H⋯S interactions (distance ~3.4 Å).

- Coumarin carbonyls often form dimers via N–H⋯O bonds (angle ~160°) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. SAR Strategies :

- Pyrazole Substitution : Replace 3,5-dimethyl groups with electron-withdrawing groups (e.g., –CF₃) to modulate electronic effects on binding affinity .

- Thiophene Modification : Introduce halogens (e.g., Cl at position 5) to enhance hydrophobic interactions in pesticidal assays .

- Coumarin Optimization : Replace 2-oxo with thiocoumarin (C=S) to improve membrane permeability .

Q. Table 2: Bioactivity Trends in Analogs

| Modification | Bioactivity Change (vs. Parent) | Reference |

|---|---|---|

| 3-CF₃ on pyrazole | 2× ↑ cytotoxicity (HepG2) | |

| 5-Cl on thiophene | 3× ↑ pesticidal activity | |

| Thiocoumarin (C=S) | 50% ↑ logP |

Advanced: What computational methods complement experimental data in predicting reactivity and stability?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., coumarin C3 for nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvation in DMSO/water mixtures to assess aggregation tendencies .

- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. Key Insight :

- The thiophene moiety’s π-π stacking with aromatic residues (e.g., Tyr385 in COX-2) is critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.